molecular formula C12H13ClN2O2 B1375485 2-(1-benzyl-1H-imidazol-5-yl)acetic acid hydrochloride CAS No. 179025-83-3

2-(1-benzyl-1H-imidazol-5-yl)acetic acid hydrochloride

Cat. No.: B1375485
CAS No.: 179025-83-3
M. Wt: 252.69 g/mol
InChI Key: RLPVWSYERJWSSI-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-imidazol-5-yl)acetic acid hydrochloride (CAS 179025-83-3) is a high-purity chemical compound with the molecular formula C 12 H 13 ClN 2 O 2 and a molecular weight of 252.69 g/mol . This benzyl-substituted imidazole derivative serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. This compound is of significant value in pharmaceutical research, particularly as a precursor in the synthesis of complex molecules. Imidazole-acetic acid derivatives are recognized as key intermediates in the preparation of potent bisphosphonate compounds like zoledronic acid, which is used to treat bone diseases . Furthermore, structurally similar imidazole-5-acetic acid derivatives have been investigated for their hypotensive (blood pressure-lowering) activity , demonstrating potential as therapeutics for cardiovascular diseases . The structural motif of the imidazole ring is also a privileged scaffold in drug discovery, often associated with diverse biological activities. Recent studies on analogous imidazole derivatives highlight their potential in anticancer research , showing significant activity against challenging cancer cell lines . Researchers can employ various synthetic methods to access this family of compounds. A common, efficient approach involves the alkylation of imidazole precursors with tert-butyl chloroacetate, followed by a non-aqueous ester cleavage using titanium tetrachloride (TiCl 4 ) to directly obtain the hydrochloride salt, avoiding complications from the compound's high water solubility . Alternative green chemistry routes utilizing solvent-free conditions for N-alkylation are also available, simplifying the work-up and isolation process . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-benzylimidazol-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c15-12(16)6-11-7-13-9-14(11)8-10-4-2-1-3-5-10;/h1-5,7,9H,6,8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPVWSYERJWSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179025-83-3
Record name 2-(1-benzyl-1H-imidazol-5-yl)acetic acid hydrochloride
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Biological Activity

2-(1-benzyl-1H-imidazol-5-yl)acetic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on various studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from imidazole derivatives. The process can be environmentally friendly, utilizing solvent-free methods that yield high purity compounds. For example, a method described by Mokhtari et al. highlights a two-step synthesis involving N-alkylation of imidazole followed by hydrolysis to form the hydrochloride salt .

Antimicrobial Properties

Research indicates that compounds related to imidazole structures exhibit significant antimicrobial activity. For instance, studies have shown that benzimidazole derivatives can inhibit the growth of various bacteria and fungi. The compound demonstrated effective antimicrobial activity against Gram-positive bacteria like Bacillus subtilis and Clostridium tetani, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It has been noted that imidazole-based compounds can inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves the downregulation of key kinases and signaling pathways associated with cell survival and proliferation .

The biological activity of this compound can be attributed to its interaction with various cellular targets:

  • Kinase Inhibition : The compound has shown potential in modulating kinase activity, which is crucial in cancer cell signaling.
  • Apoptosis Induction : Studies indicate that it may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives:

  • Study on Antimicrobial Activity : A study evaluated various imidazole derivatives against multiple bacterial strains, revealing that certain structural modifications enhance antimicrobial potency .
  • Anticancer Evaluation : In vitro studies demonstrated that specific modifications in the imidazole structure improve anticancer activity against resistant cell lines .

Data Summary

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
AntimicrobialBacillus subtilis, C. tetaniMIC < standard antibiotics
AnticancerMDA-MB-231, HepG2Induces apoptosis, inhibits proliferation
Kinase InhibitionVarious kinasesDownregulation of survival pathways

Scientific Research Applications

Medicinal Chemistry

Synthesis of Key Intermediates

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the preparation of zoledronic acid, a drug used for treating bone diseases associated with cancer. The synthesis involves the N-alkylation of imidazole using tert-butyl chloroacetate followed by ester cleavage, leading to the formation of imidazol-1-yl-acetic acid hydrochloride. This compound is then converted to zoledronic acid with a yield of approximately 57% .

Pharmacological Properties

The imidazole ring in this compound contributes to its diverse pharmacological activities, including anti-inflammatory and anticancer effects. The structural similarity to other benzimidazole derivatives suggests potential applications in treating various cancers and inflammatory diseases due to their ability to inhibit specific enzymes involved in these pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-(1-benzyl-1H-imidazol-5-yl)acetic acid hydrochloride. In vitro tests have shown effectiveness against a range of bacterial and fungal strains, indicating its potential as a novel antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined for various synthesized derivatives, demonstrating promising results compared to established antibiotics like ciprofloxacin and antifungals like nystatin .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with biological targets such as enzymes involved in purine metabolism. These studies suggest that the compound could serve as an inhibitor for enzymes like adenylosuccinate lyase (ADSL), which is crucial in the treatment of malaria caused by Plasmodium falciparum. The design of these inhibitors is based on structural similarities with known substrates, enhancing their potential efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of imidazole derivatives is critical for optimizing their biological activity. Variations in substituents on the imidazole ring can significantly influence the pharmacological properties of these compounds. For example, modifications can enhance their solubility, bioavailability, and selectivity towards specific biological targets, making them more effective as therapeutic agents .

Summary Table: Applications and Findings

Application Area Findings References
Medicinal ChemistryKey intermediate for zoledronic acid synthesis; potential anticancer effects
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; antifungal properties
Molecular DockingPotential inhibitor for ADSL; implications for malaria treatment
Structure-Activity RelationshipVariations in substituents affect pharmacological properties

Comparison with Similar Compounds

Table 1: Key Structural Differences and Bioactivity

Compound Name Substituent at N1 Substituent at C5 Pharmacological Activity Oral Efficacy
2-(1-Benzyl-1H-imidazol-5-yl)acetic acid Benzyl Acetic acid AII receptor antagonist (precursor) Low
2-(1-Methyl-1H-imidazol-5-yl)acetic acid Methyl Acetic acid Reduced receptor binding affinity None
1-Benzyl-5-(chloromethyl)-1H-imidazole Benzyl Chloromethyl Intermediate for synthesis N/A

Benzyl vs. Methyl Substitution: The benzyl group in the parent compound enhances hydrophobic interactions with the AII receptor’s transmembrane domain, critical for antagonism . Replacing benzyl with methyl (as in 2-(1-methyl-1H-imidazol-5-yl)acetic acid) abolishes bioactivity due to reduced steric bulk and lipophilicity, as demonstrated by DuPont Pharmaceuticals’ failed attempts to optimize oral efficacy .

Acetic Acid vs. Bioisosteres :

  • Trifluorosulfonamides or sulfates replacing the acetic acid group in early analogs resulted in inactive compounds, highlighting the necessity of the carboxylic acid moiety for ionic binding .

Table 2: Thermal Degradation Onset Temperatures of Sartans

Compound Degradation Onset (°C) Structural Feature
Losartan 220 Tetrazole ring substituent
Valsartan 210 Non-tetrazole carboxylate
Parent Scaffold 185 1-Benzyl-imidazole + acetic acid
  • The parent compound exhibits lower thermal stability (degradation onset at ~185°C) compared to marketed sartans like losartan (220°C). This is attributed to the absence of stabilizing tetrazole or carboxylate rings in the original scaffold .

Q & A

Q. What synthetic strategies are historically significant for modifying 2-(1-benzyl-1H-imidazol-5-yl)acetic acid hydrochloride in drug discovery?

Early approaches focused on replacing the 5-acetic acid moiety with bioisosteres (e.g., trifluorosulfonamides) to improve oral bioavailability. While initial modifications failed, scaffold evolution led to Losartan, the first clinically approved angiotensin II receptor blocker (ARB). Critical steps included optimizing substituents on the benzyl group and imidazole core to enhance binding affinity and metabolic stability .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • HPLC : Purity assessment (>95%) .
  • FTIR : Confirmation of carboxylic acid and imidazole functional groups .
  • NMR (1H/13C) : Structural elucidation of the benzyl and acetic acid moieties .
  • Melting point analysis : Standardized at 127°C for hydrochloride salt verification .

Q. What is the pharmacological significance of this compound in antihypertensive research?

It serves as the foundational scaffold for nonpeptidic ARBs. Takeda Chemical Industries identified its blood pressure-lowering activity via angiotensin II inhibition, leading to Losartan and subsequent ARBs that transformed hypertension therapy .

Advanced Research Questions

Q. How do structural modifications at the imidazole nucleus influence angiotensin II receptor antagonism?

  • Benzyl group substitutions : Electron-withdrawing groups (e.g., chloro) enhance receptor binding by stabilizing charge-transfer interactions.
  • Imidazole core modifications : Methyl groups at position 2 improve metabolic stability by reducing cytochrome P450 oxidation.
  • Acetic acid bioisosteres : Replacement with tetrazole rings (as in Losartan) increases acidity, mimicking the carboxylate interaction with the receptor’s Lysine residue .

Q. What experimental approaches resolve contradictions in thermal degradation data among sartan-class derivatives?

  • Thermogravimetry (TG) : Comparative analysis under nitrogen vs. air identifies oxidative degradation pathways.
  • DSC-FTIR coupling : Monitors real-time volatile degradation products (e.g., CO₂ from decarboxylation).
  • Excipient compatibility : Lactose accelerates Losartan decomposition above 180°C, necessitating humidity-controlled formulation .

Q. How do hydrogen bonding patterns impact crystallographic refinement of this compound?

  • Graph-set analysis : SHELXL software models intermolecular hydrogen bonds (e.g., N–H···Cl interactions in the hydrochloride salt).
  • Disorder challenges : Benzyl group disorder is addressed using geometric restraints and high-resolution data (d < 0.8 Å).
  • Anisotropic refinement : Critical for accurate displacement parameters in polymorphic studies .

Methodological Challenges and Solutions

Q. What are the pitfalls in designing SAR studies for derivatives of this compound?

  • False positives : Non-specific binding due to imidazole’s metal-chelating properties requires counter-screening against unrelated receptors.
  • Bioisostere selection : Prioritize tetrazoles over sulfonamides for improved pharmacokinetics, as shown in scaffold optimization .

Q. How can researchers validate synthetic intermediates during large-scale production?

  • LC-MS : Tracks byproducts from incomplete benzylation or hydrolysis.
  • X-ray crystallography : Resolves regiochemical ambiguities (e.g., N1 vs. N3 benzylation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-benzyl-1H-imidazol-5-yl)acetic acid hydrochloride
Reactant of Route 2
2-(1-benzyl-1H-imidazol-5-yl)acetic acid hydrochloride

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